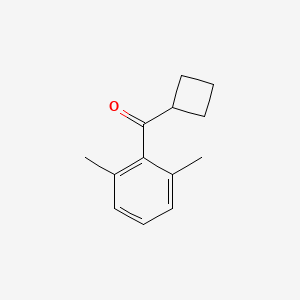

Cyclobutyl 2,6-dimethylphenyl ketone

Description

Contextualization within Alkyl Aryl Ketone Chemistry

Cyclobutyl 2,6-dimethylphenyl ketone belongs to the alkyl aryl ketone family, a class of compounds characterized by a carbonyl group bonded to both an aromatic (aryl) ring and a non-aromatic carbon chain or ring (alkyl group). thieme-connect.comunipd.it These ketones are of significant interest in organic photochemistry due to their ability to absorb ultraviolet light, which elevates them to an electronically excited state, unlocking unique reaction pathways. thieme-connect.com

The photochemistry of ketones is largely dominated by two primary processes known as the Norrish Type I and Norrish Type II reactions. wikipedia.orgedurev.inslideshare.net

Norrish Type I Reaction: This process involves the homolytic cleavage (α-cleavage) of the bond adjacent to the carbonyl group upon photoexcitation. wikipedia.orgedurev.in This generates two radical intermediates, an acyl radical and an alkyl radical, which can then undergo various secondary reactions.

Norrish Type II Reaction: This is an intramolecular reaction that occurs in ketones possessing an accessible hydrogen atom on the gamma (γ) carbon relative to the carbonyl oxygen. researchgate.net The excited ketone abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. researchgate.net The cyclization pathway of a Norrish Type II reaction is often specifically referred to as the Norrish-Yang reaction . nih.govchem-station.commiami.edu

Given its structure, this compound is a prime candidate for Norrish Type II chemistry. The cyclobutyl ring provides accessible γ-hydrogens, making the formation of a 1,4-biradical intermediate and subsequent cyclization via the Norrish-Yang reaction a predictable photochemical outcome. nih.govnih.gov

| Reaction Type | Description | Key Intermediate | Typical Products |

|---|---|---|---|

| Norrish Type I | Homolytic cleavage of the α-carbon bond adjacent to the carbonyl group. wikipedia.orgedurev.in | Acyl and Alkyl Radicals | Recombination products, decarbonylation products, alkanes, ketenes. |

| Norrish Type II | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. researchgate.net | 1,4-Biradical | Cleavage products (enol and alkene) or cyclization products (cyclobutanol derivatives). researchgate.net |

| Norrish-Yang Reaction | A specific outcome of the Norrish Type II reaction where the 1,4-biradical intermediate undergoes cyclization. nih.govchem-station.com | 1,4-Biradical | Cyclobutanol derivatives. chem-station.com |

Significance of Cyclobutyl and 2,6-Dimethylphenyl Motifs in Synthetic Design

The specific structure of this compound is a composite of two moieties that are independently significant in modern synthetic and medicinal chemistry.

The Cyclobutyl Motif: The four-membered cyclobutane (B1203170) ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable structural unit in drug design. nih.govnih.govresearchgate.net Its incorporation into molecules can confer several advantageous properties. A primary benefit is conformational restriction . nih.govresearchgate.netnih.gov Flexible molecules often pay an "entropic penalty" upon binding to a biological target because their rotational freedom is lost. By incorporating a rigid cyclobutyl ring, the number of possible conformations is reduced, which can lead to enhanced binding affinity and biological potency. nih.govpsu.edu

Furthermore, the cyclobutyl motif increases the fraction of sp³-hybridized carbons in a molecule. This increased three-dimensionality is a desirable trait in modern drug discovery, as it often correlates with improved solubility, metabolic stability, and better spatial complementarity to the binding pockets of target proteins. nih.gov The cyclobutane ring can also serve as a bioisostere, replacing other groups like alkenes to prevent cis/trans isomerization or aromatic rings to reduce planarity and alter metabolic profiles. nih.gov

The 2,6-Dimethylphenyl Motif: The 2,6-dimethylphenyl group is characterized by the presence of two methyl groups flanking the point of attachment to the ketone. This substitution pattern creates significant steric hindrance , which refers to the spatial bulk of these groups impeding chemical reactions at or near the reaction center. numberanalytics.comwikipedia.orgnumberanalytics.com

This steric bulk has profound implications for the reactivity and conformation of the molecule. It can shield the carbonyl group from attack by nucleophiles, thereby influencing reaction rates and selectivity. wikipedia.org Moreover, the steric repulsion between the methyl groups and the cyclobutyl ketone moiety can force the molecule to adopt a specific, and potentially rigid, three-dimensional arrangement. This controlled conformation can be a powerful tool in designing molecules with precise shapes for interacting with biological targets or for controlling the stereochemical outcome of subsequent synthetic transformations.

| Structural Motif | Key Property | Significance in Molecular Design |

|---|---|---|

| Cyclobutyl | Conformational Restriction | Reduces entropic penalty upon binding to targets, potentially increasing potency and selectivity. nih.govresearchgate.net |

| Increased sp³ Character | Improves physicochemical properties such as solubility and metabolic stability; enhances 3D shape complementarity. nih.gov | |

| Bioisosterism | Can replace other functional groups (e.g., alkenes, phenyls) to fine-tune pharmacological properties. nih.gov | |

| 2,6-Dimethylphenyl | Steric Hindrance | Shields the reactive carbonyl center, influencing reaction rates and selectivity; can prevent unwanted side-reactions. numberanalytics.comwikipedia.org |

| Conformational Control | Forces a fixed spatial arrangement of the molecule, which is crucial for designing specific interactions and controlling stereochemistry. |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPMVPJDPBTASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642531 | |

| Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-73-3 | |

| Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclobutyl 2,6 Dimethylphenyl Ketone and Analogues

Strategies for the Construction of the Cyclobutyl Ketone Moiety

The formation of the four-membered cyclobutane (B1203170) ring, particularly with a ketone functionality, presents unique synthetic challenges due to ring strain. Several key strategies have been developed to address this, including cyclization reactions, coupling of pre-formed cyclobutyl precursors, and divergent synthetic pathways.

Cyclization Approaches to Cyclobutanones

Cyclization reactions are a fundamental approach to forming the cyclobutanone (B123998) ring. One of the most prominent methods is the [2+2] cycloaddition. This can involve the reaction of a ketene (B1206846) or a ketene equivalent with an alkene. For instance, dichloroketene, generated in situ, can react with various alkenes to form dichlorocyclobutanones, which can then be dehalogenated to yield the parent cyclobutanone. Photochemical [2+2] cycloadditions are also a powerful tool, often utilizing the excitation of an α,β-unsaturated ketone to react with an alkene.

Ring expansion of cyclopropanol (B106826) derivatives offers another pathway to cyclobutanones. For example, treatment of a vinylcyclopropanol with a Lewis acid can induce a rearrangement to a cyclobutanone. This method allows for the stereocontrolled synthesis of substituted cyclobutanones.

Coupling Reactions Involving Cyclobutyl Precursors

An alternative to building the ring from acyclic precursors is to start with a pre-existing cyclobutane framework and introduce the ketone functionality. This can be achieved through various coupling reactions. For example, a cyclobutyl Grignard reagent can be reacted with an acyl chloride or a related acylating agent.

Palladium-catalyzed cross-coupling reactions are also highly effective. A cyclobutylboronic acid or a cyclobutylzinc reagent can be coupled with an acyl halide in the presence of a suitable palladium catalyst and ligand to form the desired cyclobutyl ketone. These methods offer good functional group tolerance and are often high-yielding. A notable development is the palladium-catalyzed enantioselective ring-opening/cross-coupling of cyclobutanones, which can provide chiral indanones bearing C3-quaternary stereocenters. nih.gov

Divergent Synthesis of Cyclobutyl Frameworks

Divergent synthesis provides an efficient way to generate a library of related cyclobutane structures from a common intermediate. This approach often relies on the functionalization of a versatile cyclobutane scaffold. For instance, the formal γ–C–H functionalization of readily available cyclobutyl aryl ketones can lead to a variety of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This two-step process involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov

Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) allows for the selective synthesis of either 1,1,3- or 1,2,3-functionalized cyclobutanes from the same starting material by choosing a Cu(I) or Cu(II) catalytic system, respectively. nih.gov This highlights the power of catalyst control in achieving divergent synthesis.

Introduction of the 2,6-Dimethylphenyl Group

The 2,6-dimethylphenyl group presents a significant steric challenge for its introduction onto a ketone scaffold. The two ortho-methyl groups hinder many standard arylation reactions. However, several specialized methods have been developed to overcome this steric hindrance.

Arylation Reactions on Ketone Scaffolds

Direct α-arylation of ketones is a powerful method for forming carbon-carbon bonds. Palladium-catalyzed α-arylation of ketone enolates with aryl halides is a common approach. For sterically hindered aryl halides like 2,6-dimethylphenyl bromide, the choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the reductive elimination step.

Another approach involves the use of organometallic reagents. A 2,6-dimethylphenyl Grignard reagent or an organolithium reagent can, in principle, add to a cyclobutanecarbonyl derivative such as an aldehyde or an acid chloride, followed by oxidation of the resulting alcohol to the ketone. chemguide.co.ukyoutube.com However, the steric hindrance can significantly impact the feasibility and yield of such reactions.

Specific Routes for Ortho-Substituted Aryl Ketones

Given the challenges of direct arylation with sterically hindered substrates, specific routes for the synthesis of ortho-substituted aryl ketones have been developed. The Friedel-Crafts acylation is a classic method for forming aryl ketones. chemguide.co.ukkhanacademy.orgyoutube.com In the context of Cyclobutyl 2,6-dimethylphenyl ketone, this would involve the reaction of 1,3-dimethylbenzene (m-xylene) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.ukkhanacademy.orgyoutube.com While this reaction can be effective, regioselectivity can be an issue, potentially leading to a mixture of isomers.

A more modern and often more selective approach is the carbonylative Suzuki-Miyaura cross-coupling. This reaction involves the palladium-catalyzed coupling of an aryl iodide with an organoboron compound under a carbon monoxide atmosphere. For the synthesis of sterically hindered ketones, specific catalysts and conditions are required. For example, the PEPPSI-IPr catalyst has been shown to be effective in the carbonylative cross-coupling of hindered ortho-disubstituted aryl iodides with boronic acids. nih.gov

Below is a table summarizing the yields of sterically hindered biaryl ketones synthesized via a carbonylative Suzuki-Miyaura cross-coupling.

| Entry | Aryl Iodide | Boronic Acid | Product | Yield (%) |

| 1 | 2-Iodo-1,3-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylphenyl phenyl ketone | 95 |

| 2 | 2-Iodo-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-2',6'-dimethylbenzophenone | 92 |

| 3 | 2-Iodo-1,3-dimethylbenzene | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)-2',6'-dimethylbenzophenone | 42 |

| 4 | 2-Iodo-1,3,5-trimethylbenzene | Phenylboronic acid | 2,4,6-Trimethylphenyl phenyl ketone | 90 |

Data sourced from a study on carbonylative cross-coupling for sterically hindered aryl ketones. nih.gov

Stereoselective Synthesis and Chiral Control

The synthesis of specific stereoisomers of cyclobutyl ketones and their analogues is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Advanced methodologies have been developed to control the three-dimensional arrangement of atoms during the formation of the cyclobutane ring and its subsequent functionalization. These methods include enantioselective catalysis, diastereoselective reactions, and the strategic use of chiral auxiliaries and directing groups.

Enantioselective Approaches to Cyclobutyl Ketones

Achieving high levels of enantioselectivity in the synthesis of chiral cyclobutyl ketones is essential for accessing specific, biologically active molecules. chemistryviews.org Strategies to induce enantioselectivity often rely on asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.

One prominent method is the transition metal-catalyzed enantioselective activation of prochiral C(sp³)–H bonds. nih.gov A palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones, including cyclobutyl ketones, has been developed utilizing an α-amino acid as a chiral transient directing group (TDG). nih.govnih.gov This strategy is noteworthy as it forges a C-C bond at a stereocenter with high enantioselectivity. The reaction involves the reversible formation of an imine between the ketone and the chiral amino acid, which then directs the palladium catalyst to activate a specific C-H bond. The use of an electron-deficient pyridone ligand is crucial for achieving high enantioselectivity. nih.gov An interesting feature of this system is the ability to reverse the enantioselectivity by employing different silver salts as additives. nih.gov

Another powerful approach for constructing enantioenriched cyclobutane frameworks is through asymmetric [2+2] cycloaddition reactions. chemistryviews.org Visible-light-induced asymmetric [2+2] cycloadditions of alkenes offer a direct route to chiral cyclobutanes. chemistryviews.org For instance, a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] photocycloaddition has been developed. chemistryviews.org This method generates oxa- nih.govacs.org-bicyclic heptanes, which are precursors to functionalized cyclobutanes, with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org This process is advantageous as it avoids the need for pre-installed directing groups on the alkene substrates. chemistryviews.org

Organocatalysis also provides effective, metal-free routes to chiral cyclobutane derivatives. nih.gov For example, enantioselective aldol (B89426) reactions between 2-hydroxycyclobutanone and aromatic aldehydes can be catalyzed by chiral amino acids like (S)-tryptophan, yielding 2,2-disubstituted cyclobutanones with moderate to good enantiomeric excess (ee). nih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | Ref |

| Pd(II)-Catalyzed C-H Arylation | Pd(OAc)₂, (S)-t-Leu, Ligand, Ag₂CO₃ | Cyclobutyl phenyl ketone | Arylated cyclobutyl phenyl ketone | 70 | 95 | nih.gov |

| Cascade Allylic Etherification/[2+2] | [Ir(cod)Cl]₂, Chiral Ligand, Photosensitizer | Cinnamyl alcohol, Allyl acetate | Oxa- nih.govacs.org-bicyclic heptane | 77 | >99 | chemistryviews.org |

| Organocatalyzed Aldol Reaction | (S)-tryptophan | 2-Hydroxycyclobutanone, Benzaldehyde | 2-(hydroxy(phenyl)methyl)-2-hydroxycyclobutan-1-one | 80 | 67 | nih.gov |

Diastereoselective Synthesis of Substituted Cyclobutanes

Controlling diastereoselectivity is crucial when creating cyclobutanes with multiple stereocenters. The relative orientation of substituents on the four-membered ring significantly impacts the molecule's shape and properties.

A novel strategy for the stereospecific synthesis of multisubstituted cyclobutanes involves the ring contraction of readily available pyrrolidines. nih.govacs.org This method uses iodonitrene chemistry to mediate a nitrogen extrusion process, which proceeds through a 1,4-biradical intermediate that rapidly cyclizes to form the cyclobutane ring. acs.org The stereospecificity of this contraction is high, affording cyclobutanes stereoretentively from the parent pyrrolidine. nih.gov

Michael additions onto cyclobutene (B1205218) precursors offer another effective route for diastereoselective functionalization. researchgate.net The synthesis of N-heterocycle-substituted cyclobutanes has been achieved through the Michael addition of various nitrogen nucleophiles onto cyclobutenes. researchgate.netepfl.ch Similarly, a highly diastereoselective sulfa-Michael addition of thiols to cyclobutene derivatives can be achieved using a simple base like DBU, providing thio-substituted cyclobutanes with diastereomeric ratios (dr) often exceeding 95:5. rsc.org

Furthermore, transition-metal catalysis has been employed to achieve high diastereoselectivity. A copper-catalyzed stereoselective [2+2] cyclization between arylmethylidenemalonates and styrenes produces multi-substituted cyclobutanes with two aryl groups in a 2,4-relationship. sioc.ac.cn This method yields the desired products in good yields and with high diastereoselectivity (up to >95/5 dr). sioc.ac.cn In a different approach, a Rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes proceeds via C-C bond cleavage to diastereoselectively form substituted cyclobutanes. nih.govacs.org

A sequential C-H/C-C functionalization strategy has also been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov This process involves a Norrish-Yang photoreaction to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization to install various groups at the 3-position with exclusive cis-selectivity. nih.govnih.gov

| Reaction Type | Catalyst/Reagent | Key Reactants | Product Type | Yield (%) | dr | Ref |

| Ring Contraction | Iodonitrene | Substituted Pyrrolidine | Multisubstituted Cyclobutane | - | Stereospecific | nih.govacs.org |

| Sulfa-Michael Addition | DBU | Cyclobutene ester, Thiol | Thio-substituted Cyclobutane | up to 100 | >95:5 | rsc.org |

| Copper-Catalyzed [2+2] Cyclization | Cu(OTf)₂ | Arylmethylidenemalonate, Styrene | 2,4-Diaryl-substituted Cyclobutane | up to 99 | >95:5 | sioc.ac.cn |

| Rh(III)-Catalyzed C-C Cleavage | [RhCp*Cl₂]₂ | 2-Aryl quinazolinone, Alkylidenecyclopropane | Spiro-cyclobutane | - | High | nih.gov |

| Formal γ-C-H Functionalization | Pd(OAc)₂, Ligand | Cyclobutyl aryl ketone | cis-1,3-Difunctionalized Cyclobutane | 25 (overall) | Exclusive cis | nih.govnih.gov |

Application of Chiral Transient Directing Groups in C–H Functionalization

The use of chiral transient directing groups (TDGs) represents a significant advance in asymmetric C–H functionalization, offering a highly atom- and step-economical approach to chiral molecules. nih.govsnnu.edu.cn This strategy circumvents the need for separate steps to install and remove a directing group, as the TDG reversibly binds to the substrate, guides the metal catalyst for an enantioselective C-H activation, and then dissociates from the product. snnu.edu.cnresearchgate.netnih.gov

A prime example relevant to cyclobutyl ketones is the aforementioned Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation. nih.gov In this system, a chiral α-amino acid, such as (S)-tert-leucine, serves as the TDG. It reacts with the cyclobutyl ketone to form a chiral imine in situ. This transiently formed imine then directs the palladium catalyst to selectively cleave one of two prochiral C-H bonds at the β-position of the cyclobutane ring. nih.gov The chirality of the amino acid is transferred to the product during the C-H bond cleavage and subsequent C-C bond formation, leading to an enantioenriched arylated cyclobutyl ketone. nih.gov

The success of this strategy relies on several factors. The directing group must bind reversibly and selectively to the substrate. The resulting substrate-TDG complex must then coordinate to the metal catalyst to form a stereochemically well-defined intermediate that facilitates the enantioselective C-H cleavage. nih.gov In the case of cyclobutyl ketone arylation, the combination of the chiral amino acid, a palladium catalyst, and a specific pyridone ligand was found to be critical for achieving both high reactivity and high enantioselectivity (up to 95% ee). nih.gov This methodology demonstrates the power of using a chiral transient directing group to control stereochemistry in the functionalization of C(sp³)-H bonds, which are traditionally challenging to activate selectively. nih.govsnnu.edu.cn This approach has been applied to various cyclobutyl ketones, demonstrating its utility in creating complex, chiral trisubstituted cyclobutanes from simpler starting materials. nih.gov

| Substrate | Chiral TDG | Arylating Agent | Yield (%) | ee (%) | Ref |

| Phenyl cyclobutyl ketone | (S)-t-Leucine | 4-Iodo-1,2-dimethoxybenzene | 70 | 95 | nih.gov |

| 4-Methoxyphenyl cyclobutyl ketone | (S)-t-Leucine | 1-Iodo-3,5-dimethylbenzene | 60 | 90 | nih.gov |

| Spiro[3.3]heptan-1-one | (S)-t-Leucine | 1-Iodo-3,5-dimethylbenzene | 65 | 94 | nih.gov |

| Phenyl cyclobutyl ketone | (S)-t-Leucine | 2-Iodopyridine | 65 | 94 | nih.gov |

Mechanistic Investigations of Cyclobutyl 2,6 Dimethylphenyl Ketone Reactivity

Reaction Pathways Involving the Ketone Carbonyl

The reactivity of Cyclobutyl 2,6-dimethylphenyl ketone is significantly influenced by the interplay between the electronic properties of the carbonyl group and the steric and strain properties of the adjacent aryl and cycloalkyl rings.

Nucleophilic Addition Mechanisms

The carbonyl carbon in ketones is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.orglibretexts.org In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. libretexts.org

However, the reactivity of this compound towards nucleophilic addition is substantially hindered. The presence of two methyl groups at the ortho positions (positions 2 and 6) of the phenyl ring creates significant steric bulk around the carbonyl center. masterorganicchemistry.comreddit.com This steric hindrance impedes the trajectory of the incoming nucleophile, making the approach to the electrophilic carbon more difficult and slowing the rate of reaction compared to less substituted ketones like cyclobutyl phenyl ketone or acetone. libretexts.orgyoutube.com The general reactivity trend for ketones in nucleophilic addition is governed by both electronic effects and steric hindrance, with increased substitution decreasing reactivity. libretexts.orgyoutube.com

| Factor | Influence on Nucleophilic Addition | Relevance to this compound |

|---|---|---|

| Electronic Effect | The carbonyl carbon is electrophilic (δ+), attracting nucleophiles. | Standard ketone reactivity is expected. |

| Steric Hindrance | Bulky groups adjacent to the carbonyl group block nucleophilic attack, reducing the reaction rate. masterorganicchemistry.comresearchgate.net | The 2,6-dimethylphenyl group provides significant steric hindrance, making addition reactions challenging. |

| Hybridization Change | The carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) upon addition. masterorganicchemistry.com | The formation of the tetrahedral intermediate can increase steric crowding. |

Radical Processes and Ketyl Radical Intermediates

Beyond polar, two-electron reaction pathways, the carbonyl group can participate in single electron transfer (SET) processes to form radical intermediates. nih.gov Reduction of the ketone via SET, often from a metal reductant or through photochemical means, generates a ketyl radical anion. nih.govvt.edu These ketyl radicals are highly valuable reactive intermediates in synthesis. nih.gov

For aryl cycloalkyl ketones, the formation of the ketyl radical can be influenced by the attached cycloalkyl group. Studies on the closely related cyclobutyl phenyl ketone have shown that the presence of a strained cyclobutyl ring can enhance the rate of processes that lead to radical formation at the carbonyl carbon. datapdf.com This rate enhancement is attributed to the partial release of ring strain upon rehybridization of the carbonyl carbon from sp² to sp³, which begins to alleviate the inherent strain of the adjacent four-membered ring. datapdf.com

Once formed, the ketyl radical intermediate of this compound can undergo several transformations, including coupling reactions or further reactions involving the cyclobutyl ring, which are driven by the high ring strain. datapdf.comrsc.org

Reactivity of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is characterized by significant ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). masterorganicchemistry.comlibretexts.org This inherent strain energy, calculated to be around 110 kJ/mol (or ~26 kcal/mol), is a powerful driving force for reactions that lead to ring opening or rearrangement. masterorganicchemistry.comnih.gov

Strain-Release Reactions and Ring Opening

Reactions that open the cyclobutyl ring are thermodynamically favorable as they relieve the stored strain energy. nih.govnih.gov In the context of this compound, ring-opening pathways can be initiated by the formation of radical intermediates. For instance, the formation of a radical on a carbon atom adjacent to the ring, such as in the (α-hydroxy)cyclobutylcarbinyl radical formed from the corresponding alcohol, can lead to rapid ring-opening. datapdf.com This process, known as β-scission, cleaves the C-C bond of the ring to produce a more stable, linear alkyl radical. datapdf.com

The reaction of cyclobutyl phenyl ketone with di-t-butyl peroxide, for example, generates intermediates that rearrange to form valerophenone, a linear-chain ketone, demonstrating a facile ring-opening process driven by strain release. datapdf.com Similar reactivity is expected for the 2,6-dimethylphenyl derivative, where the formation of a radical intermediate can trigger the cleavage of the cyclobutane ring.

Bicyclo[1.1.0]butane (BCB) and Bicyclo[2.1.0]pentyl (BCP) Ketone Transformations

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules containing two fused cyclopropane (B1198618) rings. rsc.orgchinesechemsoc.org Their extreme strain energy makes them valuable synthetic intermediates for strain-release transformations. rsc.orgchinesechemsoc.org While not directly formed from this compound, related and similarly strained bicyclic systems can be accessed through intramolecular reactions.

A key transformation of aryl cyclobutyl ketones is the Norrish-Yang cyclization, which produces a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate, while not a BCB or BCP, is a highly strained bicyclic alcohol. The reactivity of this structure is dominated by strain-release, undergoing palladium-catalyzed C-C bond cleavage to open the bicyclic system and form functionalized cis-1,3-disubstituted cyclobutanes. nih.govnih.gov This two-step sequence highlights how intramolecular reactions can generate strained bicyclic intermediates whose subsequent transformations are driven by the release of that strain, a principle central to BCB and BCP chemistry. rsc.orgchinesechemsoc.orgnih.gov

Intramolecular Cyclizations and Rearrangements (e.g., Norrish-Yang)

The Norrish-Yang reaction is a characteristic photochemical process for ketones bearing accessible γ-hydrogen atoms. nih.gov Upon UV irradiation, the ketone is excited to a triplet state, which behaves like a diradical. nih.govchemrxiv.org This excited state can abstract a hydrogen atom from the γ-position of the cyclobutyl ring in an intramolecular hydrogen atom transfer (HAT) process. This abstraction generates a 1,4-diradical intermediate. nih.gov

This diradical can then undergo one of two competing pathways: cleavage (Norrish Type II) or cyclization (Norrish-Yang). nih.gov For aryl cyclobutyl ketones, cyclization is a prominent pathway, where the two radical centers of the 1,4-diradical combine to form a new C-C bond. nih.govnih.gov This closure results in the formation of a 2-arylbicyclo[1.1.1]pentan-2-ol. nih.gov However, the efficiency of this reaction can be sensitive to the electronic nature of the aryl group; electron-rich aryl cyclobutyl ketones have been reported to fail to undergo the cyclization, which may limit the applicability for the 2,6-dimethylphenyl substituted ketone. nih.gov

| Reaction Type | Key Intermediate | Driving Force | Product Type |

|---|---|---|---|

| Strain-Release Ring Opening | Cyclobutylcarbinyl Radical | Relief of ~26 kcal/mol ring strain. nih.gov | Linear alkyl ketone (e.g., Valerophenone derivative). datapdf.com |

| Norrish-Yang Cyclization | 1,4-Diradical | Intramolecular radical recombination following photo-induced H-abstraction. nih.gov | Bicyclo[1.1.1]pentan-2-ol derivative. nih.govnih.gov |

| Bicyclic Intermediate Transformation | Organopalladium intermediate | Strain-release of the bicyclic system. nih.gov | cis-1,3-Disubstituted cyclobutane. nih.gov |

Influence of the 2,6-Dimethylphenyl Substituent on Reactivity

The 2,6-dimethylphenyl substituent, also known as the xylyl group, attached to the carbonyl carbon of the cyclobutyl ring plays a pivotal role in dictating the reactivity of this compound. Its influence can be dissected into distinct steric and electronic effects, which collectively modulate the molecule's behavior in chemical transformations.

Steric Effects in Reaction Efficiency and Selectivity

The most significant feature of the 2,6-dimethylphenyl group is the steric hindrance imparted by the two ortho-methyl groups. These bulky groups flank the ketone functionality, imposing considerable spatial restrictions around the carbonyl carbon. This steric crowding has several important consequences for reaction efficiency and selectivity.

Firstly, the bulky methyl groups hinder the approach of nucleophiles to the electrophilic carbonyl carbon. youtube.commcat-review.org In typical nucleophilic addition reactions, this steric shield reduces the reaction rate compared to less substituted ketones like cyclobutyl phenyl ketone. libretexts.org The accessibility of the carbonyl carbon is a critical factor for the formation of the tetrahedral intermediate, and any obstruction to the nucleophile's trajectory increases the activation energy of the reaction. khanacademy.org

Secondly, the ortho-methyl substituents force the phenyl ring to twist out of plane with the carbonyl group. This non-coplanar arrangement disrupts π-conjugation between the aromatic ring and the carbonyl double bond. The steric strain associated with a planar conformation is significant due to the clash between the methyl groups and the carbonyl oxygen or the cyclobutyl ring. This fixed, bulky conformation can be exploited to influence stereoselectivity in reactions occurring at the cyclobutyl ring, as it can effectively block one face of the molecule, directing incoming reagents to the less hindered side. In the context of cyclohexane (B81311) systems, bulky substituents preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions; similarly, the bulky 2,6-dimethylphenyl group dictates the most stable conformation of the molecule, thereby influencing the stereochemical outcome of reactions. msu.edulibretexts.orglibretexts.org The phenyl group itself is a relatively large substituent, with a cyclohexane A-value of 3 kcal/mol, and the addition of two methyl groups further increases its steric demand. echemi.com

Electronic Contributions to Reactivity Profiles

Beyond steric effects, the 2,6-dimethylphenyl group also exerts a significant electronic influence on the reactivity of the ketone. The two methyl groups are electron-donating through an inductive effect (+I). quora.com This donation of electron density towards the aromatic ring, and subsequently towards the carbonyl group, has a deactivating effect on the carbonyl carbon's electrophilicity. khanacademy.orgallstudiesjournal.com

Palladium-Catalyzed C–H and C–C Functionalization Studies

The presence of the ketone functionality in this compound allows it to act as a directing group in transition metal-catalyzed C–H functionalization reactions. researchgate.net Palladium catalysis, in particular, has been extensively used to achieve selective activation of otherwise inert C(sp³)–H bonds on the cyclobutyl ring, leveraging the coordinating ability of the carbonyl oxygen.

β-C(sp³)−H Arylation of Cyclobutyl Ketones

Palladium(II)-catalyzed β-C(sp³)−H arylation is a powerful strategy for modifying cyclobutane scaffolds. acs.org In this process, the ketone's oxygen atom acts as a weakly coordinating directing group, guiding the palladium catalyst to a specific C–H bond at the β-position of the cyclobutyl ring. This is often achieved through the in situ formation of a more robust directing group, such as an imine formed with an amino acid, which then chelates the palladium catalyst. nih.govnih.gov This chelation assistance facilitates the C–H activation step, leading to the formation of a five-membered palladacycle intermediate.

The use of chiral transient directing groups has enabled the development of enantioselective β-C(sp³)−H arylation reactions of cyclobutyl ketones. nih.govnih.gov For instance, an α-amino acid can serve as a chiral transient directing group, reacting with the ketone to form a transient imine that directs the palladium catalyst and induces chirality. The reaction typically employs a Pd(II) catalyst, a ligand such as a pyridone, and an arylating agent like an aryl iodide or boronic acid. nih.govresearchgate.net The combination of an electron-deficient 2-pyridone ligand with different silver salts has been shown to be effective in controlling the rate-limiting steps, thereby enabling high yield and enantioselectivity. nih.gov

Table 1: Representative Conditions for Pd-Catalyzed β-C(sp³)−H Arylation of Cyclobutyl Ketones

| Catalyst | Directing Group Strategy | Ligand/Additive | Arylating Agent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Chiral α-amino acid (transient) | 3-nitro-5-trifluoromethyl-2-pyridone, Ag₂CO₃ | Aryl Iodide | Good to High | nih.gov |

| Pd(OAc)₂ | 8-aminoquinoline (covalent) | K₂CO₃, Ag₂CO₃ | Aryl Iodide | Moderate to Good | acs.org |

| Pd(OAc)₂ | Carboxamide | Ac-Gly-OH, K₂CO₃ | Aryl Boronic Acid | Good | acs.org |

γ-C–H and C–C Cleavage/Functionalization Strategies

Targeting the more remote γ-C–H bond of a cyclobutyl ketone is a significant challenge due to the difficulty in forming the required larger-membered palladacycle. nih.gov Direct γ-C–H arylation has been achieved using transient directing groups like acetohydrazide, which enable the formation of a 5,6-fused palladacycle intermediate. researchgate.net

A more common and innovative approach for formal γ-functionalization involves a sequential C–H/C–C functionalization strategy. nih.govnih.gov This multi-step process begins with a Norrish-Yang (Norrish Type II) reaction, where the cyclobutyl aryl ketone undergoes intramolecular γ-hydrogen abstraction upon UV irradiation, leading to a 1,4-biradical that cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.govresearchgate.net This intermediate, containing a strained C–C bond, can then undergo a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent functionalization. nih.govresearchgate.net This sequence allows for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes, effectively achieving a formal functionalization of the original γ-C–H bond. nih.govnih.gov This method is versatile, enabling the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov

Mechanistic Insights into Catalytic Cycles (e.g., Oxidative Cyclization, Reductive Elimination)

The mechanism of palladium-catalyzed C–H functionalization of cyclobutyl ketones generally proceeds through a Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cnnih.gov The key steps are as follows:

Directed C–H Activation : The cycle begins with the coordination of the directing group (e.g., an imine derived from the ketone) to a Pd(II) salt. This is followed by a concerted metalation-deprotonation (CMD) step to cleave a β-C–H bond, forming a five-membered cyclopalladated intermediate (a palladacycle). beilstein-journals.org

Oxidative Addition : The resulting Pd(II) palladacycle reacts with an aryl halide (Ar-X) via oxidative addition. This step forms a high-valent Pd(IV) intermediate. nih.govnih.gov Computational studies suggest that for some systems, the abstraction of the halide from this Pd(IV) species by a silver salt additive can trigger the subsequent reductive elimination. nih.gov

In some related systems, an alternative pathway involving oxidative cyclization has been proposed. This involves an initial C–H activation followed by coordination of another part of the molecule or a coupling partner, leading to a cyclization event that forms a new ring structure. rsc.orgrsc.org For the C–C cleavage strategy involving bicyclo[1.1.1]pentan-2-ol, the mechanism involves coordination of the hydroxyl group to Pd(II), followed by a strain-release-driven β-carbon elimination to generate a key organopalladium(II) intermediate, which then undergoes oxidative addition and reductive elimination. nih.gov

Computational and Theoretical Chemistry Studies

Structure-Reactivity Relationships Through Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energy of molecules, enabling detailed predictions of their reactivity. For cyclobutyl aryl ketones, these methods have been instrumental in elucidating the mechanisms of key photochemical reactions.

A significant photochemical pathway for cyclobutyl aryl ketones is the Norrish-Yang cyclization. nih.gov This intramolecular reaction is initiated by UV irradiation, which excites the carbonyl group. The excited ketone then abstracts a γ-hydrogen atom from the cyclobutane (B1203170) ring, leading to the formation of a 1,4-biradical intermediate. nih.govnih.gov This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.govnih.gov

The Norrish-Yang reaction sequence for cyclobutyl aryl ketones is a key transformation:

Photoexcitation: The ketone absorbs a photon, promoting it to an excited electronic state.

γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from a γ-carbon on the cyclobutyl ring.

Biradical Formation: A 1,4-biradical intermediate is formed.

Cyclization: The biradical collapses to form a new carbon-carbon bond, resulting in a bicyclic alcohol. nih.govnih.gov

The photochemistry of cyclobutyl ketones is rich in radical chemistry. The primary photochemical event in the Norrish-Yang reaction is the formation of a 1,4-biradical. nih.gov However, other radical processes, such as Norrish Type I cleavage, can also occur. wikipedia.org This process involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, generating an acyl radical and a cyclobutyl radical. wikipedia.orgrsc.org

Computational studies allow for the detailed analysis of the electronic structure and stability of these radical intermediates. researchgate.net Calculations can predict the preferred fragmentation pathways of these radicals. For instance, the acyl radical can lose a molecule of carbon monoxide to form a 2,6-dimethylphenyl radical. The cyclobutyl radical itself can undergo ring-opening to form a butenyl radical. These fragmentation pathways compete with the desired cyclization and recombination reactions.

Table 1: Key Radical Intermediates in the Photochemistry of Cyclobutyl Aryl Ketones

| Intermediate | Formation Pathway | Subsequent Reactions |

| 1,4-Biradical | Intramolecular γ-hydrogen abstraction (Norrish-Yang) | Cyclization (to bicyclo[1.1.1]pentanol), Fragmentation (Norrish Type II), Reversion to starting ketone |

| Acyl Radical | Norrish Type I Cleavage | Decarbonylation (loss of CO), Recombination |

| Cyclobutyl Radical | Norrish Type I Cleavage | Ring-opening, Recombination, Hydrogen abstraction |

The three-dimensional shape of Cyclobutyl 2,6-dimethylphenyl ketone plays a crucial role in its reactivity. The cyclobutane ring is not planar but exists in a puckered "butterfly" conformation to relieve torsional strain. masterorganicchemistry.comacs.org This puckering creates quasi-axial and quasi-equatorial positions for substituents. For the Norrish-Yang reaction to occur, a γ-hydrogen on the cyclobutyl ring must be able to approach the excited carbonyl oxygen.

Theoretical studies on related cyclobutyl aryl ketones have shown that the reaction efficiency is highly dependent on the ground-state conformational equilibrium. acs.org The conformer in which the benzoyl group is in a quasi-axial position is considered the reactive conformer, as it places the γ-hydrogens in closer proximity to the carbonyl group. acs.org The steric bulk of the 2,6-dimethylphenyl group in the target molecule will significantly influence this conformational preference, likely affecting the quantum yield of the cyclization reaction by controlling the population of the reactive conformer. acs.orgresearchgate.net

Theoretical Investigations of Cyclobutane Ring Strain and its Chemical Consequences

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.com This instability arises from two main factors:

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orglibretexts.org This forces the bonding orbitals to have poor overlap, weakening the C-C bonds.

Torsional Strain: Although puckering reduces some eclipsing interactions between adjacent C-H bonds, considerable torsional strain remains compared to a strain-free acyclic alkane. masterorganicchemistry.compressbooks.pub

Table 2: Components of Ring Strain in Cyclobutane

| Type of Strain | Origin | Consequence |

| Angle Strain | Deviation of bond angles (88°) from the ideal 109.5° | Weakened C-C bonds, increased potential energy |

| Torsional Strain | Eclipsing interactions between C-H bonds on adjacent carbons | Increased potential energy, drives puckering of the ring |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital computational tool for elucidating complex reaction mechanisms involving organic molecules. nih.govrsdjournal.orgmdpi.com For reactions of cyclobutyl ketones, DFT calculations can provide deep insights that are often difficult to obtain experimentally.

DFT is used to:

Determine Ground State Geometries: Accurately predict the most stable conformations of reactants, intermediates, and products.

Locate Transition States: Identify the highest-energy point along a reaction coordinate, allowing for the calculation of activation energies (reaction barriers). acs.org

Model Reaction Pathways: Map out the entire sequence of events in a reaction, including the formation of transient intermediates. acs.org

In the context of this compound, DFT has been applied to study the palladium-catalyzed C-C bond cleavage of the bicyclo[1.1.1]pentan-2-ol intermediate formed from the Norrish-Yang reaction. nih.govresearchgate.net These studies help to understand the role of the ligand, the oxidation states of the palladium catalyst, and the stereochemical outcome of the reaction, ultimately aiding in the rational design of more efficient synthetic methods. nih.govresearchgate.net

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of cyclobutyl 2,6-dimethylphenyl ketone. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the protons on the 2,6-dimethylphenyl group would appear as distinct signals. The two methyl groups, being chemically equivalent due to free rotation around the aryl-carbonyl bond, would likely produce a single, sharp singlet. The protons on the aromatic ring would exhibit a characteristic splitting pattern, a triplet for the para-proton and a doublet for the two meta-protons, confirming the 1,2,3-trisubstitution pattern. The protons of the cyclobutyl ring would present a more complex set of multiplets in the upfield region of the spectrum due to intricate spin-spin coupling between geminal and vicinal protons. The methine proton alpha to the carbonyl group would be expected to be the most downfield of the cyclobutyl protons due to the deshielding effect of the ketone.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give a distinct resonance. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-220 ppm. The quaternary carbons of the aromatic ring, including the one attached to the carbonyl group and the two bearing methyl groups, would also have distinct chemical shifts. The methyl carbons would appear at the most upfield region of the aromatic signals. The carbons of the cyclobutyl ring would resonate at even higher field, with the carbon alpha to the carbonyl showing a downfield shift compared to the other ring carbons.

Mechanistic studies involving this compound, such as photochemical reactions, would heavily rely on NMR to identify photoproducts and intermediates. For instance, in a Norrish-Yang cyclization, the formation of a bicyclo[1.1.1]pentanol derivative would be confirmed by the appearance of new, highly strained cyclobutyl and hydroxyl proton and carbon signals, and the disappearance of the starting ketone signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (meta) | 7.0 - 7.2 | d |

| Aromatic CH (para) | 7.2 - 7.4 | t |

| Cyclobutyl CH (alpha) | 3.5 - 3.9 | m |

| Cyclobutyl CH₂ (beta) | 2.0 - 2.4 | m |

| Cyclobutyl CH₂ (gamma) | 1.8 - 2.2 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195 - 210 |

| Aromatic C (quaternary, C-CO) | 135 - 140 |

| Aromatic C (quaternary, C-CH₃) | 130 - 135 |

| Aromatic CH (meta) | 128 - 132 |

| Aromatic CH (para) | 125 - 129 |

| Cyclobutyl CH (alpha) | 50 - 60 |

| Cyclobutyl CH₂ (beta) | 20 - 30 |

| Cyclobutyl CH₂ (gamma) | 15 - 25 |

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent and diagnostic absorption band in the IR spectrum would be the strong C=O stretching vibration of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and ring strain. The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclobutyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, providing a unique identifier for the compound.

Near-Infrared (NIR) spectroscopy, which probes overtones and combination bands of the fundamental vibrations, could also be employed. While NIR spectra are generally broader and less resolved than mid-IR spectra, they can be useful for non-destructive analysis and for monitoring reaction kinetics in situ, for instance, by tracking the disappearance of the carbonyl overtone of the reactant and the appearance of new bands corresponding to products.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Cyclobutyl, Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-H (Methyl) | Bend | 1375 - 1450 |

Raman Spectroscopy for Molecular Vibrational Information and Reaction Kinetics

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar or symmetric bonds, which are weak in the IR spectrum, can give strong signals in the Raman spectrum.

For this compound, the C=O stretch would also be visible in the Raman spectrum, although typically weaker than in the IR. The symmetric breathing mode of the aromatic ring would likely produce a strong and sharp Raman band. The C-C stretching vibrations within the cyclobutyl ring and the C-H stretching modes would also be active. Raman spectroscopy is particularly advantageous for studying reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions. It can also be used to monitor reaction kinetics by following the intensity of reactant and product bands over time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺), corresponding to the intact molecule with one electron removed, would be observed. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, alpha-cleavage could occur on either side of the carbonyl group. Cleavage of the cyclobutyl-carbonyl bond would lead to the formation of a stable 2,6-dimethylbenzoyl cation. Alternatively, cleavage of the aryl-carbonyl bond would result in a cyclobutylcarbonyl cation. Further fragmentation of the cyclobutyl ring itself could also occur. Another important fragmentation process for ketones containing gamma-hydrogens is the McLafferty rearrangement, though this would not be a primary pathway for the ground-state molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 188 | [M]⁺ (Molecular Ion) |

| 133 | [CH₃)₂C₆H₃CO]⁺ (2,6-Dimethylbenzoyl cation) |

| 105 | [C₆H₃(CH₃)₂]⁺ |

| 83 | [C₄H₇CO]⁺ (Cyclobutylcarbonyl cation) |

Advanced Applications in Organic Synthesis and Chemical Transformations

Cyclobutyl 2,6-Dimethylphenyl Ketone as a Versatile Synthetic Intermediate

The inherent ring strain and diverse reactivity of the cyclobutyl and ketone moieties make this compound a valuable starting material for creating sophisticated molecules.

Building Block for Complex Molecular Architectures

The cyclobutane (B1203170) ring is an increasingly important structural motif in medicinal chemistry. Its rigid, puckered geometry can enhance pharmacological properties such as metabolic stability and binding efficiency by acting as a conformationally restricted linker or a non-planar bioisostere for aromatic rings. This compound is a key precursor for synthesizing 1,3-disubstituted cyclobutanes, which are scaffolds found in several small-molecule drug candidates that have entered clinical trials. nih.govresearchgate.net For example, compounds containing this core structure have been investigated as histamine (B1213489) H3 antagonists for cognitive disorders and as retinoic acid-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases. researchgate.netacs.org The ability to transform the ketone into a variety of functionalized cyclobutanes underlines its role as a fundamental building block for these complex and biologically relevant architectures. nih.gov

Precursor to Substituted Cyclobutanes

A highly effective strategy for creating stereochemically defined substituted cyclobutanes from aryl cyclobutyl ketones like this compound has been developed. nih.govnih.gov This two-step sequence amounts to a formal functionalization of the γ-C–H bond of the cyclobutane ring. nih.govresearchgate.net

The first step involves a Norrish-Yang photocyclization reaction. nih.govchem-station.com Under UV irradiation, the ketone undergoes an intramolecular hydrogen abstraction from the γ-carbon of the cyclobutyl ring, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov

In the second step, this strained bicyclic alcohol undergoes a palladium-catalyzed carbon-carbon bond cleavage and subsequent functionalization. nih.govresearchgate.net This process allows for the stereospecific installation of a wide range of substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The reaction is compatible with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides, demonstrating its broad applicability. nih.govresearchgate.net

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product Type |

|---|---|---|---|

| 1 | Norrish-Yang Cyclization | UV light (e.g., 365 nm) | Bicyclo[1.1.1]pentan-2-ol |

| 2 | Pd-Catalyzed C-C Cleavage/Functionalization | Pd(OAc)2, Ligand, Ag2O, R-I (Aryl, Alkenyl, etc.) | cis-γ-Functionalized Cyclobutyl Aryl Ketone |

This methodology provides a powerful route to valuable 1,3-disubstituted cyclobutane building blocks that are otherwise challenging to synthesize. nih.govresearchgate.net

Derivatization Strategies of the Ketone Moiety

The ketone functionality within this compound is a hub for chemical manipulation, allowing for modifications at the carbonyl group itself and at the adjacent α-carbon positions.

Modifications of the Carbonyl Group

The carbonyl group readily participates in a variety of classic organic reactions, enabling its conversion into other important functional groups. These transformations significantly enhance the synthetic utility of the cyclobutyl ketone core. nih.gov

Key modifications include:

Baeyer-Villiger Oxidation : Treatment with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Depending on the migratory aptitude of the adjacent groups (aryl vs. cyclobutyl), this reaction can selectively form an ester by cleaving either the aryl-acyl or the cyclobutyl-acyl bond. nih.gov

Beckmann Rearrangement : The ketone can be converted to its corresponding oxime, which, upon treatment with acid, rearranges to form an amide or lactam. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction provides a pathway to nitrogen-containing cyclobutane structures. In the case of cyclobutyl aryl ketones, this can yield a cyclobutane carboxylic anilide. nih.gov

Knoevenagel Condensation : Reaction with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base, leads to the formation of a new carbon-carbon double bond at the carbonyl position. nih.gov

Reduction : The ketone can be fully reduced to a methylene group (CH₂) under standard conditions (e.g., Wolff-Kishner or Clemmensen reduction), providing access to alkyl-substituted cyclobutane derivatives. nih.gov

| Reaction | Typical Reagents | Product Functional Group |

|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Ester / Lactone |

| Beckmann Rearrangement | 1. NH2OH; 2. Acid (e.g., H2SO4) | Amide / Lactam |

| Knoevenagel Condensation | CH2(CN)2, Base | Alkene |

| Reduction to Alkane | e.g., H2NNH2, KOH | Methylene (CH2) |

Functionalization of Adjacent Positions (e.g., α-alkylation)

The α-positions adjacent to the carbonyl group are activated towards deprotonation, allowing for the formation of an enolate intermediate that can react with various electrophiles. This enables the introduction of substituents at the carbon atom next to the ketone.

One of the most fundamental transformations is α-alkylation . While traditional methods involve the use of strong bases to form an enolate followed by reaction with an alkyl halide, modern approaches have expanded the scope and efficiency of this reaction. nih.gov Recent developments include photocatalytic methods that utilize quantum dots to activate the α-C–H bond, allowing for a redox-neutral alkylation with alkenes in the absence of directing groups. chemistryviews.org Furthermore, enantioselective α-alkylation of cyclic ketones can be achieved using photo-organocatalytic processes, which employ chiral amines to form transient enamines that react with alkyl halides upon photoexcitation. nih.gov These advanced methods provide routes to chiral, α-substituted cyclobutanones from precursors like this compound.

Cyclobutyl Ring Transformations in Complex Molecule Synthesis

The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to strategic ring-opening and ring-expansion reactions, which are powerful tools for constructing larger and more complex carbocyclic systems. nih.gov

Ring Expansion is a common transformation where the four-membered ring is enlarged to a five- or six-membered ring. This can be achieved through various mechanisms, often involving the generation of a reactive intermediate that triggers a rearrangement. For instance, cyclobutanones can undergo radical-promoted ring expansions. researchgate.net Another strategy involves the conversion of the ketone to a cyclobutanol (B46151), which can then undergo a Wagner-Meerwein type rearrangement under acidic or Lewis acidic conditions to yield a cyclopentanone. nih.gov Photochemical [2+2] cycloadditions to form cyclobutanones, followed by regioselective ring expansion, provide a pathway to diverse cyclopentanones, lactones, and lactams. nih.gov

Ring Opening reactions leverage the release of ring strain to drive the formation of linear products. For example, hydrogenation of cyclobutane derivatives over nickel or platinum catalysts can cleave the ring to form open-chain alkanes, although this becomes more difficult with increasing ring size. pharmaguideline.com More synthetically useful are reactions where the ring is opened to reveal functionalized acyclic structures, which can then be used in subsequent synthetic steps.

These transformations highlight the synthetic versatility of the cyclobutane moiety, allowing it to serve not just as a rigid scaffold but also as a masked precursor to larger or acyclic molecular architectures.

Ring Expansion and Contraction Reactions

The four-membered ring of this compound is amenable to both expansion and contraction, providing synthetic routes to larger or smaller cyclic systems, respectively. These transformations are often driven by the release of ring strain and can be initiated through various chemical manipulations of the ketone functionality.

Ring Expansion:

Ring expansion of cyclobutyl ketones to cyclopentanones or other five-membered rings is a valuable synthetic strategy. ugent.be One common approach involves the Tiffeneau-Demjanov rearrangement, which would necessitate the conversion of the ketone to a β-amino alcohol. Although not a direct reaction of the ketone itself, this highlights a potential pathway for ring expansion.

A more direct method for the one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (B1218177) or trimethylsilyldiazomethane. This reaction proceeds through the formation of a transient epoxide intermediate, which then rearranges to the homologous ketone. For this compound, this would yield a substituted cyclopentanone, a common structural motif in natural products and pharmaceuticals.

| Ring Expansion Method | Required Functional Group | Potential Product from this compound derivative |

| Tiffeneau-Demjanov Rearrangement | β-Amino alcohol | Substituted cyclopentanone |

| Reaction with Diazomethane | Ketone | Substituted cyclopentanone |

Ring Contraction:

Ring contraction of cyclic ketones is often achieved through the Favorskii rearrangement. ddugu.ac.inwikipedia.org This reaction typically involves the treatment of an α-halo ketone with a base. adichemistry.com In the case of this compound, prior α-halogenation would be required. The subsequent treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, would induce a rearrangement to form a cyclopropanecarboxylic acid derivative. adichemistry.com The mechanism is believed to proceed through a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org

The choice of base can influence the final product. For instance, using an alkoxide would yield an ester, while an amine would produce an amide. This reaction provides a powerful tool for accessing highly functionalized and strained cyclopropane (B1198618) systems.

| Ring Contraction Method | Required Functional Group | Potential Product from this compound derivative |

| Favorskii Rearrangement | α-Halo ketone | Cyclopropanecarboxylic acid, ester, or amide |

Utilization of Strained Cyclobutane Derivatives in Cascade Reactions

The significant strain energy of the cyclobutane ring can be harnessed as a driving force in cascade reactions, allowing for the rapid construction of complex molecular architectures from relatively simple starting materials. nih.gov While specific cascade reactions starting directly from this compound are not extensively documented, the principles of strain-release-driven reactivity suggest its potential in this area.

One potential strategy involves the photochemical activation of the ketone. The Norrish Type II reaction, for example, involves intramolecular hydrogen abstraction by the excited carbonyl group. nih.gov While this typically leads to cyclobutanol formation or fragmentation, in a suitably designed substrate, the resulting biradical intermediate could trigger a cascade of bond-forming or bond-breaking events.

Furthermore, the ketone can be transformed into other functional groups that are known to initiate cascade reactions. For instance, conversion to a cyclobutanol derivative could be followed by a pinacol-type rearrangement, which, if coupled with other reactive moieties in the molecule, could lead to a complex cascade.

The key to designing cascade reactions involving strained cyclobutane derivatives is to have a trigger that initiates the release of the ring strain in a controlled manner, allowing for a sequence of predictable transformations. The 2,6-dimethylphenyl substituent on the ketone can also play a crucial role in these cascades, influencing the stereochemical outcome of the reactions through steric hindrance.

Future research in this area could focus on developing novel catalytic methods to unlock the potential of this compound and its derivatives in cascade reactions, providing efficient pathways to novel and structurally diverse molecules.

Q & A

Q. What are the common synthetic routes for Cyclobutyl 2,6-dimethylphenyl ketone, and how do reaction conditions influence yield and purity?

Acylation of 2,6-dimethylphenol or its derivatives using cyclobutyl carbonyl precursors (e.g., cyclobutanecarbonyl chloride) via Friedel-Crafts alkylation is a plausible route. Reaction conditions such as solvent polarity (e.g., toluene or dichloromethane), Lewis acid catalysts (e.g., AlCl₃ or FeCl₃), and temperature (0–25°C) significantly impact yield and purity. For example, steric hindrance from the 2,6-dimethylphenyl group may necessitate prolonged reaction times or elevated temperatures to achieve complete conversion. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the ketone from byproducts like diaryl ketones or unreacted starting materials. While direct synthesis of this compound is not explicitly detailed in the evidence, analogous protocols for cyclobutyl phenyl ketones suggest these methodologies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- NMR Spectroscopy :

- ¹H NMR : The cyclobutyl group’s protons exhibit distinct splitting patterns due to ring strain and coupling (δ ~2.0–3.0 ppm). The 2,6-dimethylphenyl group shows aromatic protons as a singlet (δ ~6.8–7.2 ppm) and methyl groups as singlets (δ ~2.3 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~205–210 ppm.

- IR Spectroscopy : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the ketone functionality.

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z corresponding to C₁₃H₁₆O (exact mass: 188.12) and fragmentation patterns (e.g., loss of the cyclobutyl group) aid structural confirmation.

These techniques, combined with X-ray crystallography (for solid-state conformation analysis), are standard for structural elucidation .

Advanced Research Questions

Q. How does the ring strain of the cyclobutyl group influence the reaction kinetics of this compound in reduction reactions compared to other cycloalkyl analogs?

Cyclobutyl’s high ring strain (~110 kJ/mol) increases its reactivity in nucleophilic additions. For example, in sodium borohydride (NaBH₄) reductions, cyclobutyl phenyl ketones exhibit faster reaction rates than cyclohexyl analogs but slower than cyclopropyl derivatives. At 0°C, cyclobutyl phenyl ketone reacts ~0.23 times as fast as acetophenone (reference), while cyclopentyl and cyclohexyl analogs show rates of 0.36 and 0.25, respectively. This trend suggests a balance between ring strain (enhancing reactivity) and steric hindrance (reducing accessibility). For this compound, the additional steric bulk from the 2,6-dimethyl groups may further modulate reactivity, requiring kinetic studies under controlled conditions (e.g., variable-temperature NMR or stopped-flow techniques) .

Q. What role does conformational analysis play in understanding the reactivity of this compound in nucleophilic addition reactions?

The cyclobutyl group adopts a puckered conformation, which influences the spatial orientation of the carbonyl group. In nucleophilic additions (e.g., Grignard reactions), the "eclipsed" vs. "staggered" positioning of the carbonyl relative to the cyclobutyl ring affects transition-state stabilization. Computational methods (DFT or MD simulations) can predict preferred conformers and their energy barriers. For instance, steric clashes between the cyclobutyl ring and 2,6-dimethyl substituents may favor conformations that hinder nucleophilic attack, reducing reaction rates. Experimental validation via kinetic isotope effects or isotopic labeling (e.g., deuterated substrates) can resolve mechanistic ambiguities .

Q. How do electronic and steric effects from the 2,6-dimethylphenyl group alter the compound’s photochemical behavior compared to halogenated analogs (e.g., 2,4-dichlorophenyl derivatives)?

The electron-donating methyl groups on the phenyl ring increase electron density at the carbonyl carbon, potentially reducing electrophilicity compared to electron-withdrawing chloro substituents. This difference impacts photostability and excited-state reactivity. For example, UV irradiation of this compound may favor Norrish Type II reactions (γ-hydrogen abstraction) over Type I (α-cleavage) due to reduced carbonyl polarization. Time-resolved spectroscopy (e.g., laser flash photolysis) and quantum yield measurements can quantify these pathways. Comparative studies with 2,4-dichlorophenyl analogs (e.g., Cyclobutyl 2,4-dichlorophenyl ketone) would highlight substituent effects .

Methodological Considerations

- Data Contradictions : While provides kinetic data for cycloalkyl phenyl ketones, extrapolation to 2,6-dimethylphenyl derivatives requires caution due to steric differences.

- Experimental Design : Use controlled variables (temperature, solvent, catalyst) and replicate trials to isolate substituent effects.

- Advanced Tools : Leverage computational modeling (e.g., QSPR or QM/MM) to predict reactivity trends and guide synthetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.